molecular formula C56H106N2O27 B8006526 m-PEG24-Mal

m-PEG24-Mal

Cat. No.: B8006526
M. Wt: 1239.4 g/mol
InChI Key: IRQWFNZIEAPTBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG24-Mal typically involves the activation of a PEG chain with a maleimide group. The process begins with the preparation of a PEG chain, which is then reacted with maleic anhydride to introduce the maleimide functionality. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The final product is purified using techniques such as chromatography and crystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

m-PEG24-Mal primarily undergoes substitution reactions, where the maleimide group reacts with sulfhydryl groups on proteins or other biomolecules. This reaction forms a stable thioether bond, which is irreversible and highly specific .

Common Reagents and Conditions

The reaction between this compound and sulfhydryl groups typically occurs at a pH range of 6.5-7.5. Common reagents used in these reactions include buffers such as phosphate-buffered saline (PBS) and reducing agents like dithiothreitol (DTT) to maintain the sulfhydryl groups in their reduced form .

Major Products

The major product formed from the reaction of this compound with sulfhydryl groups is a PEGylated biomolecule with a stable thioether bond. This modification enhances the stability, solubility, and bioavailability of the biomolecule .

Scientific Research Applications

m-PEG24-Mal has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Mechanism of Action

The mechanism of action of m-PEG24-Mal involves the formation of a covalent bond between the maleimide group and the sulfhydryl group on a target biomolecule. This reaction results in the formation of a stable thioether bond, which enhances the stability and solubility of the modified biomolecule. The PEG chain provides additional benefits, such as reduced immunogenicity and increased bioavailability .

Properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H106N2O27/c1-62-8-9-64-12-13-66-16-17-68-20-21-70-24-25-72-28-29-74-32-33-76-36-37-78-40-41-80-44-45-82-48-49-84-52-53-85-51-50-83-47-46-81-43-42-79-39-38-77-35-34-75-31-30-73-27-26-71-23-22-69-19-18-67-15-14-65-11-10-63-7-5-57-54(59)4-6-58-55(60)2-3-56(58)61/h2-3H,4-53H2,1H3,(H,57,59)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQWFNZIEAPTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H106N2O27
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1239.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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